molecular formula C19H26N2O2S B2857320 N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 303798-06-3

N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B2857320
CAS No.: 303798-06-3
M. Wt: 346.49
InChI Key: ZRSKZWIXAGMHOK-XSFVSMFZSA-N
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Description

N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide is a compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the reaction of adamantan-1-yl derivatives with sulfonohydrazides under specific conditions. One common method includes the reaction of adamantan-1-yl ketones with sulfonohydrazides in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of adamantan-1-yl ketones or carboxylic acids.

    Reduction: Formation of adamantan-1-yl alcohols.

    Substitution: Formation of substituted adamantan-1-yl derivatives.

Scientific Research Applications

N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially disrupting their function. Additionally, the sulfonohydrazide group can form hydrogen bonds with target proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to the combination of the adamantane moiety and the sulfonohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-13-3-5-18(6-4-13)24(22,23)21-20-14(2)19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,21H,7-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSKZWIXAGMHOK-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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